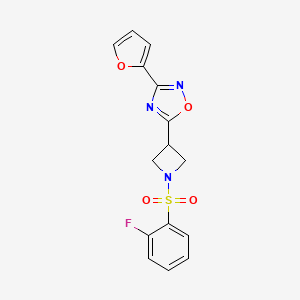

![molecular formula C10H7N3S B2377585 5-(1H-benzo[d]imidazol-2-yl)thiazole CAS No. 90765-94-9](/img/structure/B2377585.png)

5-(1H-benzo[d]imidazol-2-yl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

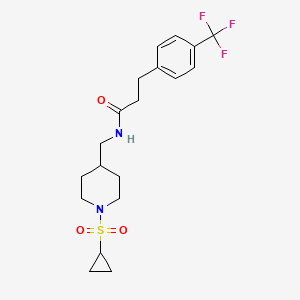

“5-(1H-benzo[d]imidazol-2-yl)thiazole” is a compound that contains a benzo[d]imidazole group attached to a thiazole ring . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of imidazole derivatives, such as “this compound”, often involves the reaction of glyoxal and formaldehyde in ammonia . More complex heterocycles presenting the imidazole ring in their structure, such as benzo[d]imidazo[2,1-b]thiazoles, could be synthesized by the condensation of aromatic ketones and 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine in the presence of N-bromosuccinimide, PEG-400 and water as solvent .Molecular Structure Analysis

Imidazole, a core structure in “this compound”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Aplicaciones Científicas De Investigación

Anticancer Applications

Design and Synthesis for Anticancer Activity : A study by Edukondalu et al. (2021) focused on designing, synthesizing, and evaluating the anticancer activity of derivatives of 5-(1H-benzo[d]imidazol-2-yl)thiazole against various human cancer cell lines. Some derivatives showed promising activity, especially against breast and lung cancer cell lines (Edukondalu et al., 2021).

Synthesis of Anticancer Agents : Nofal et al. (2014) synthesized derivatives of this compound and tested their cytotoxic activity against HepG2 and PC12 cancer cell lines. Some compounds showed notable anticancer activity (Nofal et al., 2014).

Antimicrobial and Antifungal Applications

Antibacterial and Antifungal Activity : Reddy and Reddy (2010) synthesized novel derivatives of 5-(1H-benzo[d]imidazol-2yl)-1,3-thiazol-2-amines, which showed comparable antibacterial activity to standard drugs like Streptomycin and Benzyl penicillin, as well as antifungal activity against Fluconazole (Reddy & Reddy, 2010).

Synthesis and Evaluation of Antifungal Derivatives : Brahmeshwari and Gullapelli (2014) reported on the synthesis and antifungal activity of 3-(4-(4-(1H- benzo[d] imidazole-2-yl)phenylamino)thiazol-2-yl)-2-phenylthiazolidin-4-one derivatives. These compounds were evaluated for their antifungal activity (Brahmeshwari & Gullapelli, 2014).

Miscellaneous Applications

Corrosion Inhibition Properties : Ammal et al. (2018) studied the effect of benzimidazole derivatives on corrosion inhibition for mild steel in sulfuric acid. These derivatives displayed protective properties and were evaluated using various techniques (Ammal et al., 2018).

Fluorescent Sensor for Zn2+ Ion Detection : Moradi et al. (2020) synthesized benzo[d]imidazo[2,1-b]thiazole-based sensors for detecting Zn2+ ions. One of the sensors, BIT-3, showed selective fluorescence enhancement upon the addition of Zn2+ ions, making it useful for environmental monitoring (Moradi et al., 2020).

Propiedades

IUPAC Name |

5-(1H-benzimidazol-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-11-6-14-9/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLDOZDIEFWUJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CN=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

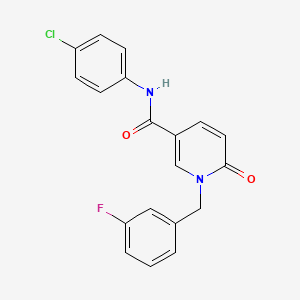

![N-(4-bromo-2-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2377502.png)

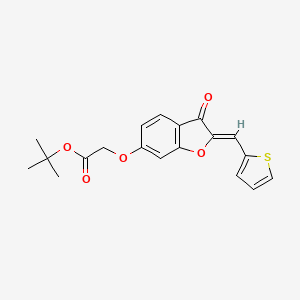

![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2377505.png)

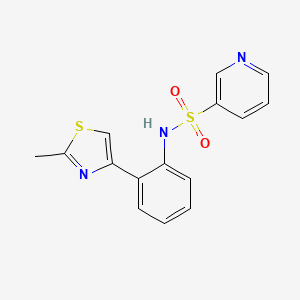

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2377508.png)

![tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2377509.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide](/img/structure/B2377510.png)

![N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B2377511.png)

![1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride](/img/structure/B2377517.png)

![2-(4-methylphenyl)-N-{[(2S)-oxolan-2-yl]methyl}acetamide](/img/structure/B2377522.png)